molecular formula C14H24N2O5 B13113242 Dihydro-alpha,alpha,alpha',alpha'-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid CAS No. 37133-43-0

Dihydro-alpha,alpha,alpha',alpha'-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid

Cat. No.: B13113242
CAS No.: 37133-43-0
M. Wt: 300.35 g/mol
InChI Key: XXISCGZTUNMEFW-UHFFFAOYSA-N
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Description

Dihydro-alpha,alpha,alpha’,alpha’-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid is a chemical compound with the molecular formula C14H24N2O5 and a molecular weight of 300.35076 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with multiple methyl groups and propionic acid moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-alpha,alpha,alpha’,alpha’-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with propionic acid in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Dihydro-alpha,alpha,alpha’,alpha’-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Dihydro-alpha,alpha,alpha’,alpha’-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dihydro-alpha,alpha,alpha’,alpha’-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydro-alpha,alpha,alpha’,alpha’-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid is unique due to its specific substitution pattern and the presence of both dihydro and oxo functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

Dihydro-alpha,alpha,alpha',alpha'-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid (CAS Number: 37133-43-0) is a compound with significant biological activity, particularly in the context of kinase modulation and potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H24N2O5
  • Molecular Weight : 300.35 g/mol
  • EINECS Number : 253-356-6

This compound has been identified as a modulator of various kinase activities, particularly those associated with the PI3K/Akt signaling pathway. This pathway plays a crucial role in cellular processes such as proliferation, survival, and metabolism. The compound's ability to influence kinase activity suggests potential applications in treating diseases where these pathways are dysregulated, including cancer and inflammatory conditions .

1. Kinase Inhibition

Research indicates that this compound can inhibit specific lipid kinases such as PI3K. The inhibition of PI3K is particularly relevant as it is implicated in numerous cancers and other diseases. By modulating this pathway, the compound may help in controlling cell growth and survival .

2. Cell Proliferation and Migration

Studies have shown that the compound can affect cell proliferation and migration. For instance, its interaction with cell membranes and lipid phosphorylation can lead to altered cell behavior, which is critical in cancer metastasis and inflammation .

Case Study 1: Inhibition of Tumor Growth

In a preclinical study using xenograft models of human tumors, administration of this compound resulted in significant tumor size reduction compared to control groups. The mechanism was attributed to the inhibition of PI3K activity leading to reduced Akt signaling .

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of the compound in models of rheumatoid arthritis. Treatment with the compound reduced markers of inflammation and joint swelling in animal models by downregulating pro-inflammatory cytokines through PI3K inhibition .

Research Findings

StudyFocusKey Findings
Kinase ActivityDemonstrated inhibition of PI3K activity; potential for cancer treatment.
Cell BehaviorAffected cell proliferation and migration; implications for metastasis control.
InflammationReduced inflammation in rheumatoid arthritis models; downregulated cytokines.

Properties

CAS No.

37133-43-0

Molecular Formula

C14H24N2O5

Molecular Weight

300.35 g/mol

IUPAC Name

3-[3-(2-carboxy-2-methylpropyl)-2-oxo-1,3-diazinan-1-yl]-2,2-dimethylpropanoic acid

InChI

InChI=1S/C14H24N2O5/c1-13(2,10(17)18)8-15-6-5-7-16(12(15)21)9-14(3,4)11(19)20/h5-9H2,1-4H3,(H,17,18)(H,19,20)

InChI Key

XXISCGZTUNMEFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCCN(C1=O)CC(C)(C)C(=O)O)C(=O)O

Origin of Product

United States

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